molecular formula C13H20N2O B190010 1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS No. 112925-36-7

1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

Cat. No. B190010
M. Wt: 220.31 g/mol
InChI Key: XUZFLQOWHVNBQZ-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

3-Benzylaminopropanol is prepared in substantially the same manner as in Reference Example 72, using 3-aminopropanol and benzaldehyde, respectively, in place of 2-amino-1-methylethanol and 2-chlorobenzaldehyde in Reference Example 72. This product is converted to the oily title compound in substantially the same manner as in Reference Examples 73 to 76.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:14][CH2:15][CH:16]([CH3:18])[OH:17].Cl[C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[CH:22]=O>>[CH2:6]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:14][CH2:15][CH:16]1[CH2:18][N:1]([CH2:22][C:21]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:20]=2)[CH2:2][CH2:3][CH2:4][O:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCO
Name
Type
product
Smiles
NCC1OCCCN(C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.